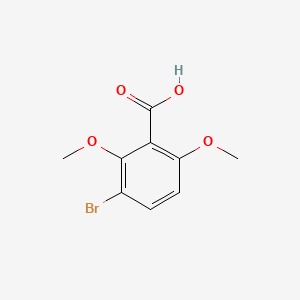

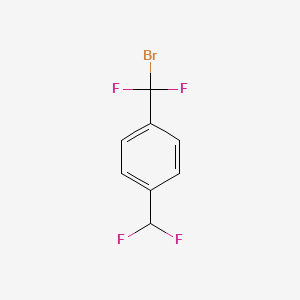

1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene

Overview

Description

The compound "1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene" is a brominated and difluoromethylated benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and reactivity of structurally related brominated benzene derivatives and their fluorinated analogs. These papers can help infer the characteristics of the compound by examining similar molecular frameworks and functional groups.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves regioselective halogenation or nucleophilic substitution reactions. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which could be relevant for the synthesis of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene by modifying the alkyl chain to a difluoromethyl group .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using spectroscopic methods such as NMR, IR spectroscopy, and sometimes X-ray crystallography. For example, the structure of 1-bromo-4-(2,2-diphenylvinyl)benzene was characterized by various spectroscopic techniques and X-ray diffraction . These methods could similarly be applied to determine the molecular structure of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions, including nucleophilic substitution, which is a common method for introducing fluorine atoms into aromatic compounds . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like trifluoromethyl groups, which could be extrapolated to the difluoromethyl groups in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The presence of bromo and difluoromethyl groups in 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene would likely influence its physical properties, such as boiling point, melting point, and solubility, as well as its chemical reactivity and photophysical properties.

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound synthesized from 1-bromo-4-bromomethyl-benzene, exhibits significant fluorescence properties in both solution and solid states, with the solid-state fluorescence being markedly higher. This property suggests its potential application in materials science, particularly in the development of fluorescent materials (Liang Zuo-qi, 2015).

Radiosynthesis Applications

1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, along with various substituted 1-halomethyl-[18F]fluoromethyl-benzenes, demonstrates potential as bifunctional labelling agents. This indicates its possible use in radiopharmaceuticals and diagnostic imaging (V. Namolingam et al., 2001).

Bromine Atom-Transfer Radical Addition

The reaction involving ethyl bromoacetate and 1-octene treated with triethylborane in water yielded ethyl 4-bromodecanoate, showcasing the potential of bromine atom-transfer radical addition in aqueous media. This reaction could be significant in synthetic organic chemistry, particularly in the synthesis of various brominated compounds (H. Yorimitsu et al., 2001).

Graphene Nanoribbons Synthesis

1-Bromo-4-(3,7-dimethyloctyl)benzene, related to the chemical , is a precursor for the synthesis of planar one-dimensional graphene nanoribbons. This application is crucial in nanotechnology and materials science, particularly for creating materials with controlled edge morphology and narrow widths (S. Patil et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted protocols have been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, showcasing the efficiency and practicality of such methods in organic synthesis. This indicates the potential of microwave-assisted synthesis in the preparation of various fluorinated compounds (Donghui Pan et al., 2017).

Electrochemical Fluorination

The electrochemical fluorination of compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene indicates the potential application of this method in the synthesis of fluorinated aromatic compounds. This process could be significant in developing new materials and chemicals with specific fluorinated structures (K. Momota et al., 1998).

Polymer Synthesis

A highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, was synthesized and used to produce soluble, hydrophobic polyethers. This application is significant in polymer science, particularly for creating materials with low dielectric properties and high thermal stability (J. W. Fitch et al., 2003).

Future Directions

The future directions of research involving “1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene” could include the development of new methods and reagents for the controlled regioselective introduction of fluorine and fluorinated moieties into biologically relevant compounds, particularly in drug discovery . The strategic bioisosteric replacement of fragments with fluorinated moieties represents an area of significant growth .

properties

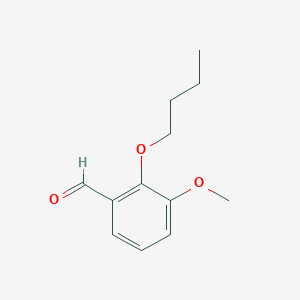

IUPAC Name |

1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPAJVIZHYIUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381147 | |

| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | |

CAS RN |

2250-36-4 | |

| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)